Cas no 477512-02-0 (3-(5-chlorothiophene-2-amido)-1-benzofuran-2-carboxamide)

3-(5-chlorothiophene-2-amido)-1-benzofuran-2-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 2-BENZOFURANCARBOXAMIDE, 3-[[(5-CHLORO-2-THIENYL)CARBONYL]AMINO]-
- 3-(5-chlorothiophene-2-amido)-1-benzofuran-2-carboxamide
- AKOS024600936
- SR-01000446082-1
- F0834-0968
- 477512-02-0
- SR-01000446082
- 3-[(5-chlorothiophene-2-carbonyl)amino]-1-benzofuran-2-carboxamide
- 3-(5-chlorothiophene-2-carboxamido)benzofuran-2-carboxamide
- AB00672677-01
-
- Inchi: InChI=1S/C14H9ClN2O3S/c15-10-6-5-9(21-10)14(19)17-11-7-3-1-2-4-8(7)20-12(11)13(16)18/h1-6H,(H2,16,18)(H,17,19)
- InChI Key: GFDAIJMZWHSFSW-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 320.0022410Da
- Monoisotopic Mass: 320.0022410Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 436
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 114Ų
- XLogP3: 3.9
3-(5-chlorothiophene-2-amido)-1-benzofuran-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0834-0968-100mg |
3-(5-chlorothiophene-2-amido)-1-benzofuran-2-carboxamide |
477512-02-0 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0834-0968-5μmol |
3-(5-chlorothiophene-2-amido)-1-benzofuran-2-carboxamide |
477512-02-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0834-0968-75mg |
3-(5-chlorothiophene-2-amido)-1-benzofuran-2-carboxamide |
477512-02-0 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0834-0968-10mg |
3-(5-chlorothiophene-2-amido)-1-benzofuran-2-carboxamide |
477512-02-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0834-0968-3mg |
3-(5-chlorothiophene-2-amido)-1-benzofuran-2-carboxamide |
477512-02-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0834-0968-50mg |
3-(5-chlorothiophene-2-amido)-1-benzofuran-2-carboxamide |
477512-02-0 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0834-0968-10μmol |
3-(5-chlorothiophene-2-amido)-1-benzofuran-2-carboxamide |
477512-02-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0834-0968-20mg |
3-(5-chlorothiophene-2-amido)-1-benzofuran-2-carboxamide |
477512-02-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0834-0968-2mg |
3-(5-chlorothiophene-2-amido)-1-benzofuran-2-carboxamide |
477512-02-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0834-0968-30mg |
3-(5-chlorothiophene-2-amido)-1-benzofuran-2-carboxamide |
477512-02-0 | 90%+ | 30mg |
$119.0 | 2023-05-17 |
3-(5-chlorothiophene-2-amido)-1-benzofuran-2-carboxamide Related Literature
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Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
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Wei Yang,Kejing Wu,Yingming Zhu,Yingying Liu New J. Chem., 2021,45, 22306-22315
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
Additional information on 3-(5-chlorothiophene-2-amido)-1-benzofuran-2-carboxamide
3-(5-Chlorothiophene-2-amido)-1-benzofuran-2-carboxamide: A Comprehensive Overview
3-(5-Chlorothiophene-2-amido)-1-benzofuran-2-carboxamide (CAS No. 477512-02-0) is a structurally complex organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its unique combination of a benzofuran moiety and a thiophene derivative, exhibits intriguing properties that make it a promising candidate for various applications.
The benzofuran core of this compound is a bicyclic aromatic system composed of a benzene ring fused to a furan ring. This structure contributes to the compound's stability and aromaticity, which are essential for its reactivity in chemical reactions. The thiophene group, on the other hand, introduces sulfur into the molecule, enhancing its electronic properties and making it suitable for applications in optoelectronics and sensor technologies.
Recent studies have focused on the synthesis and characterization of 3-(5-chlorothiophene-2-amido)-1-benzofuran-2-carboxamide. Researchers have employed various methodologies to optimize its synthesis, including microwave-assisted synthesis and catalytic cross-coupling reactions. These advancements have not only improved the yield but also enabled the exploration of its potential in drug discovery.
In terms of pharmacological applications, this compound has shown promise as a potential lead molecule for anti-cancer therapies. Preclinical studies have demonstrated its ability to inhibit key enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs). The chlorothiophene substituent plays a crucial role in modulating the compound's bioavailability and selectivity, making it a valuable tool in medicinal chemistry.
Beyond pharmacology, 3-(5-chlorothiophene-2-amido)-1-benzofuran-2-carboxamide has also been investigated for its electronic properties. Its ability to act as a charge transport material in organic light-emitting diodes (OLEDs) has been explored, with researchers reporting enhanced device efficiency when this compound is incorporated into OLED architectures.
The benzofuran moiety's conjugation with the thiophene group facilitates efficient electron delocalization, which is critical for achieving high charge carrier mobility. This property makes the compound an attractive candidate for next-generation electronic devices, including flexible electronics and sensors.
Recent advancements in computational chemistry have further elucidated the molecular interactions of this compound. Quantum mechanical calculations have provided insights into its electronic structure and reactivity, paving the way for rational design of analogs with improved properties.
In conclusion, 3-(5-chlorothiophene-2-amido)-1-benzofuran-2-carboxamide (CAS No. 477512-02-0) stands as a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, combined with recent research findings, underscores its potential as a valuable asset in both medicinal and materials science research.
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